molecular formula C28H26N4O4 B14634808 1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester CAS No. 52671-01-9

1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester

Cat. No.: B14634808
CAS No.: 52671-01-9
M. Wt: 482.5 g/mol
InChI Key: MGHVNPNFMPCORO-UHFFFAOYSA-N
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Description

1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester is a complex organic compound that features a benzene ring substituted with two carboxylic acid groups and esterified with 3-(2-aminoethyl)-1H-indol-5-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester typically involves the esterification of 1,4-benzenedicarboxylic acid with 3-(2-aminoethyl)-1H-indol-5-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The aminoethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The aminoethyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Used as a plasticizer and has different ester groups.

    1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Another ester derivative with different substituents.

    1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Similar structure but with different positional isomerism.

Uniqueness

1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester is unique due to the presence of the indole moiety and aminoethyl groups, which confer specific chemical and biological properties. These functional groups allow for diverse interactions and applications that are not possible with other similar compounds.

Properties

CAS No.

52671-01-9

Molecular Formula

C28H26N4O4

Molecular Weight

482.5 g/mol

IUPAC Name

bis[3-(2-aminoethyl)-1H-indol-5-yl] benzene-1,4-dicarboxylate

InChI

InChI=1S/C28H26N4O4/c29-11-9-19-15-31-25-7-5-21(13-23(19)25)35-27(33)17-1-2-18(4-3-17)28(34)36-22-6-8-26-24(14-22)20(10-12-30)16-32-26/h1-8,13-16,31-32H,9-12,29-30H2

InChI Key

MGHVNPNFMPCORO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)NC=C3CCN)C(=O)OC4=CC5=C(C=C4)NC=C5CCN

Origin of Product

United States

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